molecular formula C13H21BO4 B1471135 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid CAS No. 1447763-50-9

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid

Cat. No.: B1471135
CAS No.: 1447763-50-9
M. Wt: 252.12 g/mol
InChI Key: TVALPBGGKJPQPW-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid is a useful research compound. Its molecular formula is C13H21BO4 and its molecular weight is 252.12 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of boron-containing compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . This compound’s interactions with enzymes and proteins often involve the formation of boron-oxygen bonds, which can influence the activity and stability of these biomolecules.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways . Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, through boron-oxygen interactions. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that its effects on cellular function can persist, but the magnitude of these effects may diminish over time due to degradation or metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other boron-containing compounds . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. The compound’s interaction with specific enzymes can also affect the activity of these enzymes, leading to changes in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation within specific cellular compartments. The compound’s distribution can also be affected by its chemical properties, such as solubility and stability, which determine its ability to traverse cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and metabolic processes.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h7,9H,5-6,8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVALPBGGKJPQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid
Reactant of Route 4
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid
Reactant of Route 5
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.